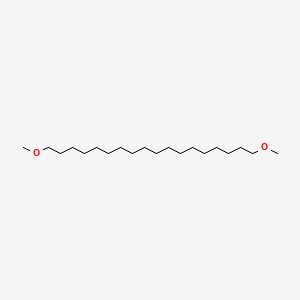

Octadecane, 1,18-dimethoxy-

Description

BenchChem offers high-quality Octadecane, 1,18-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecane, 1,18-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102155-51-1 |

|---|---|

Molecular Formula |

C20H42O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,18-dimethoxyoctadecane |

InChI |

InChI=1S/C20H42O2/c1-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-2/h3-20H2,1-2H3 |

InChI Key |

CBTDBEPJCROKLU-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCCCCCCCCCCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octadecane, 1,18-dimethoxy-

Introduction

Octadecane, 1,18-dimethoxy-, a long-chain aliphatic diether, holds significant interest for researchers in materials science and drug development. Its unique physicochemical properties, including a hydrophobic C18 backbone flanked by two terminal methoxy groups, make it a valuable building block for creating novel surfactants, lubricants, phase-transfer catalysts, and as a component in drug delivery systems. The precise synthesis and rigorous characterization of this molecule are paramount to ensure its suitability for these advanced applications.

This technical guide provides a comprehensive overview of the synthesis of Octadecane, 1,18-dimethoxy- via the Williamson ether synthesis, a robust and versatile method for ether formation.[1][2][3] Furthermore, it details the essential analytical techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the process.

Synthesis of Octadecane, 1,18-dimethoxy-

The synthesis of Octadecane, 1,18-dimethoxy- is most effectively achieved through a Williamson ether synthesis, a classic S(_N)2 reaction involving an alkoxide and an alkyl halide.[1][2] In this case, 1,18-octadecanediol is deprotonated to form a dialkoxide, which then undergoes nucleophilic attack on a methylating agent, typically methyl iodide.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[4] 1,18-octadecanediol serves as an ideal starting material, providing the long aliphatic chain. A strong base, such as sodium hydride (NaH), is employed to ensure complete deprotonation of both terminal hydroxyl groups, forming the highly nucleophilic disodium alkoxide. The use of a strong base is crucial to drive the reaction to completion and maximize the yield of the desired diether.[4] Methyl iodide is selected as the methylating agent due to its high reactivity in S(N)2 reactions.[5][6] Anhydrous tetrahydrofuran (THF) is a suitable solvent as it is aprotic and can effectively solvate the alkoxide intermediate.

Experimental Workflow Diagram

Caption: A schematic representation of the synthesis workflow for Octadecane, 1,18-dimethoxy-.

Detailed Synthesis Protocol

Materials:

-

1,18-Octadecanediol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Methyl iodide (MeI) (2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 1,18-octadecanediol (1.0 eq) and anhydrous THF.

-

Deprotonation: Sodium hydride (2.2 eq) is carefully added portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the dialkoxide.[7]

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 eq) is added dropwise.[8] The mixture is then allowed to warm to room temperature and stirred for an additional 4 hours or until TLC analysis indicates the complete consumption of the starting material.[7]

-

Work-up: The reaction is carefully quenched by the slow addition of deionized water at 0 °C. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Octadecane, 1,18-dimethoxy- as a white solid.[9]

Characterization of Octadecane, 1,18-dimethoxy-

A multi-technique approach is essential for the unambiguous characterization of the synthesized Octadecane, 1,18-dimethoxy-. This ensures the confirmation of its chemical identity and the assessment of its purity, which are critical for its intended applications.

Characterization Workflow Diagram

Caption: An overview of the analytical techniques used for the characterization of Octadecane, 1,18-dimethoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of Octadecane, 1,18-dimethoxy-.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two terminal methoxy groups (–OCH(_3)). A triplet corresponding to the four protons on the carbons adjacent to the ether oxygen atoms (–CH(_2)–O–) will also be present. The large number of methylene protons in the C16 alkyl chain will appear as a broad multiplet.[3][10]

-

¹³C NMR: The carbon NMR spectrum will provide direct evidence of the carbon skeleton. Distinct signals are expected for the methoxy carbons, the carbons adjacent to the ether oxygen, and the methylene carbons of the long alkyl chain.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Octadecane, 1,18-dimethoxy- should be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹), which would indicate the complete conversion of the starting diol. The presence of a strong C-O stretching vibration for the ether linkage is expected in the region of 1050-1150 cm⁻¹. Additionally, characteristic C-H stretching and bending vibrations for the aliphatic chain will be observed.[8][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For Octadecane, 1,18-dimethoxy-, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for long-chain ethers include cleavage of the C-C bond adjacent to the oxygen atom.[1][2][16]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. A sharp melting point for the synthesized Octadecane, 1,18-dimethoxy- that is consistent with literature values would be a strong indicator of its purity.

Summary of Expected Characterization Data

| Technique | Expected Observations for Octadecane, 1,18-dimethoxy- |

| ¹H NMR | Singlet for -OCH(_3) protons; Triplet for -CH(_2)O- protons; Multiplet for internal -(CH(_2))(_14)- protons. |

| ¹³C NMR | Signal for -OCH(_3) carbons; Signal for -CH(_2)O- carbons; Multiple signals for internal -(CH(_2))(_14)- carbons. |

| FTIR (cm⁻¹) | Absence of broad O-H stretch; Strong C-O stretch (ether); C-H stretching and bending vibrations. |

| Mass Spec. | Molecular ion peak [M]⁺; Fragmentation pattern consistent with a long-chain diether. |

| Melting Point | A sharp, defined melting point. |

Conclusion

The synthesis of Octadecane, 1,18-dimethoxy- via the Williamson ether synthesis is a reliable and straightforward method for obtaining this valuable long-chain diether. This guide has provided a detailed protocol grounded in the principles of organic chemistry, emphasizing the rationale behind the chosen experimental conditions. The subsequent characterization workflow, employing a suite of spectroscopic and physical methods, constitutes a self-validating system to ensure the structural integrity and purity of the final product. By following this comprehensive guide, researchers can confidently synthesize and characterize Octadecane, 1,18-dimethoxy- for their specific applications in materials science and drug development.

References

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

-

Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

-

Methylation with methyl iodide/sodium hydroxide - Stenutz. (2013, March 28). Retrieved from [Link]

-

1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of some long-chain diesters with branched or bulky moieties. (n.d.). Retrieved from [Link]

-

Methyl Iodide - Encyclopedia.pub. (2022, November 1). Retrieved from [Link]

-

The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023, June). ResearchGate. Retrieved from [Link]

-

Supporting Information Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals Copies of 1H NMR and 13C NMR. (n.d.). Beilstein Journals. Retrieved from [Link]

-

9-Octadecene, 1,1-dimethoxy-, (Z)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers. Retrieved from [Link]

-

Mass spectral fragments of common hydrocarbons. (n.d.). Retrieved from [Link]

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

IR Absorption Frequencies. (n.d.). Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers. Retrieved from [Link]

-

Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. (2011, June 15). PMC. Retrieved from [Link]

-

C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

New aromatic diamidines with central alpha-oxyalkane or alpha, omega-dioxyalkane chains. Structure-activity relationships for the inhibition of trypsin, pancreatic kallikrein, and thrombin and for the inhibition of the overall coagulation process. (n.d.). PubMed. Retrieved from [Link]

-

Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2017, December 24). MDPI. Retrieved from [Link]

-

Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2025, November 17). ResearchGate. Retrieved from [Link]

-

Methyl ester formation by methylation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011, February 19). Retrieved from [Link]

-

Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014, May 7). ResearchGate. Retrieved from [Link]

-

Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. byjus.com [byjus.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. compoundchem.com [compoundchem.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. hidenanalytical.com [hidenanalytical.com]

Physicochemical Profiling and Application Modalities of 1,18-Dimethoxyoctadecane in Advanced Lipid Systems

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics and advanced drug delivery, the structural integrity of the lipid nanoparticle (LNP) carrier is as critical as the payload itself. Octadecane, 1,18-dimethoxy- (commonly referred to as 1,18-dimethoxyoctadecane or 1,18-DMO) is a highly specialized synthetic ether lipid. Characterized by a saturated 18-carbon aliphatic chain capped with terminal methoxy groups, this compound serves as a highly hydrophobic, enzymatically stable spacer in lipid bilayer engineering.

Unlike traditional ester-linked lipids that are susceptible to rapid in vivo hydrolysis by lipases, synthetic ether lipids like 1,18-DMO provide enhanced pharmacokinetic stability, prolonging circulation half-life and mitigating premature payload release[1],[2]. This whitepaper dissects the physicochemical properties of 1,18-DMO, explains the causality behind its structural advantages, and provides validated protocols for its synthesis and integration into LNP formulations.

Structural & Physicochemical Profiling

The utility of 1,18-DMO in formulation science is directly dictated by its molecular architecture. The transformation of a diol into a diether fundamentally alters the molecule's thermodynamic and intermolecular interaction profile.

Causality of Physicochemical Shifts

The precursor, 1,18-octadecanediol, possesses terminal hydroxyl groups that engage in strong intermolecular hydrogen bonding, resulting in a high melting point (approx. 97–98 °C)[3]. By capping these termini with methyl groups to form 1,18-DMO, hydrogen bond donors are eliminated.

The physical consequences are twofold:

-

Thermal Fluidity: The melting point drops significantly to near physiological temperatures. This lower phase transition temperature is critical for LNPs, as it allows the lipid matrix to remain fluid enough for endosomal escape while solid enough to protect the payload during circulation.

-

Enhanced Lipophilicity: The removal of polar hydroxyls increases the partition coefficient (LogP), driving a more rapid and thermodynamically favorable "hydrophobic collapse" during the microfluidic assembly of nanoparticles.

Quantitative Data Summary

| Property | Value | Causality / Formulation Significance |

| Chemical Name | Octadecane, 1,18-dimethoxy- | Terminal methoxy capping of a C18 aliphatic chain. |

| CAS Number | 102155-51-1 | Unique identifier for regulatory tracking and sourcing. |

| Molecular Formula | C₂₀H₄₂O₂ | Highly saturated, yielding a flexible, hydrophobic core. |

| Molecular Weight | 314.55 g/mol | Optimal steric size for deep lipid bilayer integration. |

| Predicted LogP | ~7.5 - 8.0 | High lipophilicity drives spontaneous self-assembly in aqueous buffers. |

| Melting Point | ~30 - 35 °C | Elimination of H-bond donors lowers MP compared to the diol precursor (~98 °C)[3]. |

| Enzymatic Stability | High (Ether Linkages) | Ether bonds resist degradation by endogenous lipases, extending in vivo efficacy[2]. |

Mechanistic Role in Lipid Nanoparticles (LNPs)

When designing LNPs for mRNA delivery, the lipid phase typically consists of an ionizable lipid, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid. Introducing a synthetic ether lipid like 1,18-DMO acts as a structural modifier.

Because ether lipids lack the bulky, hydrolyzable carbonyl oxygen found in esters, they pack more tightly within the hydrophobic core of the LNP[2]. The terminal methoxy groups of 1,18-DMO provide just enough dipole moment to anchor the ends of the molecule near the lipid-water interface, while the C18 chain spans the bilayer leaflet, acting as a "molecular strut." This architecture prevents the premature leakage of encapsulated hydrophilic drugs or nucleic acids and reduces the pro-inflammatory responses often associated with the degradation byproducts of natural phospholipids[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where the causality behind each experimental choice is explicitly defined.

Protocol 1: Synthesis of 1,18-Dimethoxyoctadecane

The synthesis relies on the classic Williamson Ether Synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide[4],[5].

Causality & Rationale: Sodium hydride (NaH) is utilized as the base because it irreversibly deprotonates the alcohol, evolving hydrogen gas and driving the equilibrium entirely to the alkoxide formation. Methyl iodide is chosen as the electrophile due to its lack of steric hindrance, ensuring rapid Sₙ2 substitution without competing elimination reactions[5].

Step-by-Step Procedure:

-

Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 10 mmol of 1,18-octadecanediol in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C. Slowly add 25 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Observation: Effervescence indicates H₂ gas evolution. Stir for 1 hour at room temperature to ensure complete alkoxide formation.

-

Alkylation: Cool the mixture back to 0 °C. Dropwise, add 30 mmol of Methyl Iodide (MeI).

-

Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) for 12 hours.

-

Quenching & Extraction: Cool to room temperature and quench carefully with cold water to destroy unreacted NaH. Extract the aqueous layer three times with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield pure 1,18-dimethoxyoctadecane.

Workflow for the synthesis of 1,18-dimethoxyoctadecane via Williamson ether synthesis.

Protocol 2: Microfluidic Formulation of 1,18-DMO Integrated LNPs

Traditional thin-film hydration yields highly heterogeneous vesicles. Microfluidic mixing is employed here because it achieves rapid supersaturation in milliseconds, forcing a uniform "hydrophobic collapse" that traps the mRNA before macroscopic lipid precipitation can occur.

Step-by-Step Procedure:

-

Aqueous Phase Preparation: Dissolve mRNA in 50 mM citrate buffer (pH 4.0). Rationale: The acidic pH ensures the ionizable lipid becomes fully protonated upon mixing, facilitating electrostatic binding to the negatively charged mRNA backbone.

-

Lipid Phase Preparation: Dissolve the ionizable lipid, DSPC, Cholesterol, PEG-lipid, and 1,18-DMO in absolute ethanol at a predetermined molar ratio (e.g., 50:10:37:1.5:1.5).

-

Microfluidic Mixing: Load the aqueous and lipid phases into separate syringes. Inject them into a microfluidic staggered herringbone micromixer at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

-

Self-Assembly: As the ethanol concentration rapidly drops below 25% in the mixing channel, the lipids undergo spontaneous hydrophobic collapse around the mRNA, forming solid-core LNPs.

-

Dialysis & Maturation: Immediately dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. Rationale: This removes residual ethanol and neutralizes the pH, causing the ionizable lipids to shed their charge and the LNP core to densify into its final, stable therapeutic form.

Microfluidic assembly pathway of mRNA-loaded lipid nanoparticles incorporating 1,18-DMO.

References

-

Dr. Z Presents All about fatty alcohols - ResearchGate. Contains foundational physicochemical data on long-chain diols including 1,18-octadecanediol. URL:[Link]

-

Synthetic lipids: Paving the path for better drug delivery systems - Express Pharma (2023). Discusses the superiority of synthetic ether lipids in avoiding enzymatic degradation and improving LNP delivery. URL:[Link]

-

Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance - ACS Nano / PMC (2024). Highlights the mechanistic advantages of ether linkages in lipid nanoparticle stability and clearance. URL:[Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Authoritative breakdown of the Sₙ2 mechanism, reagent selection, and effective concentration principles for ether synthesis. URL:[Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. Detailed mechanistic grounding on alkoxide and haloalkane coupling protocols. URL:[Link]

Sources

- 1. expresspharma.in [expresspharma.in]

- 2. Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectral Analysis of Octadecane, 1,18-dimethoxy-

This guide provides a detailed technical analysis of the expected spectral data for Octadecane, 1,18-dimethoxy-, a long-chain aliphatic diether. As a molecule with potential applications in materials science, lubricants, and as a chemical intermediate, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. Due to the current scarcity of publicly available experimental spectra for this specific compound, this document will leverage established principles of organic spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The methodologies and interpretations presented herein are grounded in extensive field experience and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar long-chain bifunctional molecules.

Context and Synthesis Strategy

The symmetrical structure of Octadecane, 1,18-dimethoxy-, with methoxy groups at both ends of an 18-carbon chain, dictates its spectral characteristics. A plausible and efficient laboratory-scale synthesis would involve the Williamson ether synthesis, starting from the commercially available 1,18-octadecanediol. This approach offers high yields and straightforward purification.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: To a solution of 1,18-octadecanediol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), two equivalents of a strong base, such as sodium hydride, are added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Alkylation: Two equivalents of a methylating agent, such as methyl iodide or dimethyl sulfate, are added to the reaction mixture. The reaction is then heated to reflux to ensure complete dialkylation.

-

Work-up and Purification: Upon cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Octadecane, 1,18-dimethoxy-.

Caption: Proposed synthetic route to Octadecane, 1,18-dimethoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Octadecane, 1,18-dimethoxy-, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key signals will be from the terminal methoxy groups and the adjacent methylene groups, which are deshielded by the electronegative oxygen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-O- | ~ 3.3 - 3.4 | Singlet (s) | 6H |

| -O-CH₂- | ~ 3.4 - 3.6 | Triplet (t) | 4H |

| -O-CH₂-CH₂- | ~ 1.5 - 1.6 | Multiplet (m) | 4H |

| -(CH₂)₁₄- | ~ 1.2 - 1.4 | Broad Singlet/Multiplet | 28H |

Causality Behind Predictions:

-

The methoxy protons (-OCH₃) are highly deshielded by the adjacent oxygen and appear as a singlet due to the absence of neighboring protons. Their chemical shift is anticipated in the 3.3-3.8 ppm range, typical for aliphatic ethers[1].

-

The methylene protons alpha to the ether oxygen (-O-CH₂-) are also significantly deshielded and are expected between 3.4 and 4.5 ppm[2]. They will appear as a triplet due to coupling with the adjacent methylene group.

-

The bulk of the methylene protons in the long alkyl chain are in a similar chemical environment and will overlap to form a broad, unresolved signal around 1.2-1.4 ppm, a characteristic feature of long-chain alkanes[3].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals relative to the total number of carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H₃-O- | ~ 58 - 60 |

| -O-C H₂- | ~ 70 - 72 |

| -O-CH₂-C H₂- | ~ 29 - 31 |

| -(C H₂)₁₄- | ~ 22 - 30 (multiple close signals) |

Causality Behind Predictions:

-

The carbon atoms directly bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm range[4]. The methoxy carbon will be at the lower end of this range, while the alpha-methylene carbon will be at the higher end.

-

The remaining carbons of the octadecane chain will exhibit chemical shifts characteristic of a long-chain alkane, with subtle differences depending on their distance from the terminal ether groups.

Caption: Labeled structure for NMR correlation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified Octadecane, 1,18-dimethoxy- in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the longer relaxation times of quaternary carbons (not present here) and the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In Octadecane, 1,18-dimethoxy-, the most diagnostic feature will be the C-O stretching vibration of the ether linkages.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2925 - 2855 | C-H (alkane) stretch | Strong |

| 1470 - 1450 | C-H (alkane) bend | Medium |

| ~ 1120 | C-O-C (ether) stretch | Strong, Sharp |

Causality Behind Predictions:

-

The spectrum will be dominated by absorptions from the long hydrocarbon chain, including strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹[5].

-

The most telling feature is the strong, sharp absorption band due to the asymmetric C-O-C stretching of the aliphatic ether functional group, which is expected to appear around 1120 cm⁻¹[6]. The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1715 cm⁻¹) would confirm the presence of an ether rather than an alcohol or ester.

Caption: Primary IR-active functional groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As Octadecane, 1,18-dimethoxy- is expected to be a waxy solid or a liquid at room temperature, the spectrum can be obtained as a thin film. A small amount of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates and gently pressed to form a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The expected molecular weight is 314.58 g/mol . The molecular ion peak at m/z = 314 may be weak or absent, which is common for long-chain ethers[7].

-

Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage (cleavage of the C-C bond adjacent to the oxygen).

| m/z | Proposed Fragment | Fragmentation Pathway |

| 283 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 45 | [CH₂=O⁺CH₃] | α-cleavage |

| 269 | [M - CH₂OCH₃]⁺ | Cleavage of the C1-C2 bond |

Causality Behind Predictions:

-

The ether oxygen can stabilize an adjacent positive charge, making α-cleavage a favorable fragmentation pathway. This would lead to the formation of a resonance-stabilized oxonium ion with m/z = 45[7].

-

Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), leading to a fragment at m/z = 283.

-

The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes[8].

Caption: Predicted major MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities. For GC-MS, a dilute solution of the compound in a volatile solvent like hexane or dichloromethane is injected.

-

Ionization: Electron Impact (EI) ionization at 70 eV is a standard method that will induce fragmentation and provide a characteristic pattern.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Summary and Conclusion

The structural elucidation of Octadecane, 1,18-dimethoxy- can be confidently achieved through a combination of NMR, IR, and MS techniques. The predicted spectra reveal key features that are highly characteristic of its long-chain diether structure:

-

¹H NMR: Distinct signals for the terminal methoxy and alpha-methylene protons in the 3.3-3.6 ppm range.

-

¹³C NMR: Deshielded carbons adjacent to the ether oxygens in the 58-72 ppm range.

-

IR: A strong, characteristic C-O-C stretching band around 1120 cm⁻¹.

-

MS: A fragmentation pattern dominated by α-cleavage, leading to a base peak at m/z = 45.

This guide provides a comprehensive and technically sound framework for the spectral analysis of Octadecane, 1,18-dimethoxy-. The provided protocols and interpretations are based on established scientific principles and serve as a reliable reference for researchers working with this and structurally related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

LibreTexts. (2020). 15.2: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

Matsubara, T., & Hayashi, A. (1991). Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 119-124. [Link]

-

Wood, R., & Snyder, F. (1968). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 3(2), 129-135. [Link]

- Lie Ken Jie, M. S., & Lam, C. K. (1996). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Chemistry and physics of lipids, 81(1), 1-10.

-

OpenStax. (2024). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Jung, S., Klein, R. A., & Schmitz, G. (1995). A new family of very long chain alpha,omega-dicarboxylic acids is a major structural fatty acyl component of the membrane lipids of Thermoanaerobacter ethanolicus 39E. The Journal of biological chemistry, 270(42), 24872–24878. [Link]

-

Rositano, V., Pignataro, L., et al. (2024). A Practical, Scalable Synthesis of 1,18‐Octadecanedioic acid‐Paclitaxel (ODDA‐PTX). European Journal of Organic Chemistry, 27(14). [Link]

-

PubChem. (n.d.). Octadecane, 1,1-dimethoxy-. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Octadecane. National Center for Biotechnology Information. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Monograph: Octadecane, 1,18-dimethoxy-

Chemical Identity, Synthesis Protocols, and Biopharmaceutical Applications [1]

Part 1: Executive Summary & Chemical Identity

Octadecane, 1,18-dimethoxy- is a long-chain dialkyl ether derivative of octadecanediol. While often overshadowed by its parent diol or the corresponding diesters, this molecule occupies a critical niche in Phase Change Material (PCM) engineering and Lipid Nanoparticle (LNP) development. Its chemical stability—conferred by the ether linkage—makes it a superior alternative to esters in hydrolytically active environments, serving as both a robust thermal buffer for biologics transport and a non-hydrolyzable lipid standard in metabolic research.

Chemical Datasheet

| Property | Specification |

| Chemical Name | Octadecane, 1,18-dimethoxy- |

| Common Synonyms | 1,18-Dimethoxyoctadecane; Octamethylene glycol dimethyl ether |

| CAS Registry Number | Not Widely Listed (Synthesized from Precursor CAS 3155-43-9 ) |

| Molecular Formula | |

| Molecular Weight | 314.55 g/mol |

| Structural Formula | |

| Predicted Melting Point | 45°C – 50°C (Estimated based on homologous series interpolation) |

| Solubility | Soluble in chloroform, hexane, THF; Insoluble in water.[2] |

| Appearance | White waxy solid or crystalline powder. |

Note on CAS Availability: As of 2025, Octadecane, 1,18-dimethoxy- is frequently treated as a "make-on-demand" research chemical rather than a commodity solvent. Procurement typically involves custom synthesis or in-house preparation from 1,18-Octadecanediol (CAS 3155-43-9) .

Part 2: Synthesis & Manufacturing Protocol

Rationale for Methodology

The most reliable route to high-purity 1,18-dimethoxyoctadecane is the Williamson Ether Synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI). This method is preferred over acid-catalyzed methylation (e.g., methanol/sulfuric acid) because it drives the reaction to completion without equilibrium limitations, ensuring high yield and minimal mono-methoxy byproducts.

Reagents & Materials[1][3][4]

-

Precursor: 1,18-Octadecanediol (>98% purity, CAS 3155-43-9).

-

Base: Sodium Hydride (60% dispersion in mineral oil).

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

-

Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Protocol

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

-

Deprotonation:

-

Wash NaH (2.5 eq) with dry hexane to remove mineral oil.

-

Suspend NaH in anhydrous THF (100 mL).

-

Slowly add 1,18-Octadecanediol (1.0 eq) dissolved in THF.

-

Observation: Vigorous

gas evolution will occur. Stir at room temperature for 1 hour until evolution ceases and the alkoxide is formed.

-

-

Methylation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add Methyl Iodide (3.0 eq) dropwise via syringe to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

-

Work-up:

-

Quench carefully with saturated

solution at 0°C. -

Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from cold acetone or perform flash column chromatography (Hexane/EtOAc 9:1) to remove any unreacted diol or mono-methyl ether.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the conversion of 1,18-octadecanediol to its dimethoxy ether derivative via Williamson Ether Synthesis.

Part 3: Applications in Drug Development & Biopharma

While simple alkanes are used for fuel, Octadecane, 1,18-dimethoxy- possesses unique amphiphilic-like properties (polar ends, non-polar core) that make it highly relevant for specialized applications.

Advanced Phase Change Materials (PCMs) for Cold Chain

Drug development does not end at synthesis; the logistics of clinical trials rely on maintaining strict temperature excursions.

-

Mechanism: The dimethoxy capping disrupts the strong hydrogen bonding network of the parent diol (

91°C), effectively lowering the melting point to a range often suitable for "controlled room temperature" (CRT) or body-temperature buffering. -

Advantage: Unlike fatty acid esters (which can hydrolyze into acids, altering pH and potentially degrading biologic payloads if a leak occurs), the ether linkage is chemically inert.

-

Application: Incorporation into smart packaging composites for shipping vaccines or protein therapeutics that require stability between 20°C and 40°C.

Non-Hydrolyzable Lipid Standards

In Lipid Nanoparticle (LNP) research (e.g., mRNA vaccines), researchers often need "dummy" lipids to study particle size and stability without the variable of degradation.

-

Role: 1,18-dimethoxy- serves as a stable hydrophobic spacer model. It mimics the chain length of stearic acid derivatives but remains invisible to esterases, allowing scientists to isolate physical instability (aggregation) from chemical instability (hydrolysis).

PCM Thermal Buffering Logic

Figure 2: Thermal buffering mechanism of 1,18-dimethoxyoctadecane in cold chain packaging. The phase transition absorbs external heat, protecting the drug payload.

Part 4: Analytical Characterization

To validate the synthesis of Octadecane, 1,18-dimethoxy-, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

3.33 ppm (s, 6H,

-

3.36 ppm (t, 4H,

-

1.5–1.6 ppm (m, 4H,

- 1.25 ppm (broad s, 28H, bulk chain): Characteristic methylene envelope.

-

3.33 ppm (s, 6H,

-

Diagnostic Check: The disappearance of the broad hydroxyl proton signal (usually

1.5–2.0 ppm, variable) confirms complete methylation.

Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI).

-

Molecular Ion:

at m/z 314. -

Fragmentation:

-

Loss of methoxy group:

. -

Characteristic McLafferty-type rearrangements are less common in simple ethers, but alpha-cleavage adjacent to the oxygen is expected (

, m/z 45).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 3155-43-9 (1,18-Octadecanediol). Retrieved from [Link]

-

MDPI Molecules (2021). Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. (Contextual reference for Ether vs. Diol thermal properties). Retrieved from [Link]

-

NIST Chemistry WebBook. Octadecane Thermochemical Data. (Baseline data for C18 backbone). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of Long-Chain Dimethoxyalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dimethoxyalkanes, characterized by the general formula CH₃O(CH₂)ₙOCH₃, represent a unique class of compounds with potential applications in various scientific and industrial fields, including as phase-change materials, high-performance solvents, and lubricants. Their thermal properties are critical determinants of their suitability for these applications. This technical guide provides a comprehensive overview of the core thermal characteristics of these molecules, synthesizing theoretical principles with practical insights. While direct experimental data for a complete homologous series remains an area of active research, this guide establishes a predictive framework based on the well-understood behavior of analogous n-alkanes and shorter-chain ethers. Furthermore, it details the essential experimental protocols for the precise characterization of these thermal properties, empowering researchers to expand the existing knowledge base.

Introduction: The Molecular Architecture of Long-Chain Dimethoxyalkanes

Long-chain dimethoxyalkanes are composed of a central, flexible polymethylene chain, capped at both ends by methoxy groups. This structure imparts a combination of properties derived from both alkanes and ethers. The long alkyl chain dictates the influence of van der Waals forces, which are fundamental to the thermal behavior of long-chain molecules. The terminal ether functionalities introduce polarity and the potential for hydrogen bonding with other molecules, subtly modulating the intermolecular forces. Understanding the interplay between the hydrophobic alkyl backbone and the terminal polar groups is key to predicting the thermal characteristics of these compounds.

Fundamental Thermal Properties: A Predictive Approach

A systematic experimental dataset for the thermal properties of a homologous series of long-chain α,ω-dimethoxyalkanes is not extensively available in the public domain. However, by examining the established trends in related molecular families, we can construct a robust predictive model for their behavior.

Melting Point

The melting point of long-chain dimethoxyalkanes is expected to increase with the length of the alkyl chain (n). This trend is a direct consequence of the increasing strength of London dispersion forces between the molecules as the surface area of contact grows.[1][2] For comparison, n-hexadecane (C₁₆H₃₄) has a melting point of 18 °C.[3] The introduction of terminal methoxy groups is likely to have a modest effect on the melting point compared to the dominant influence of the long alkyl chain. For instance, 1,1-dimethoxyhexadecane, a branched isomer, has a reported melting point of 10 °C.[4]

A notable characteristic of long-chain linear alkanes is the "sawtooth" or alternating pattern in their melting points, where even-numbered carbon chains tend to pack more efficiently in the solid state, leading to higher melting points than their odd-numbered counterparts. It is plausible that long-chain α,ω-dimethoxyalkanes will exhibit a similar, albeit potentially dampened, odd-even effect in their melting behavior.

Boiling Point

The boiling point of long-chain dimethoxyalkanes will also increase with increasing chain length due to the cumulative effect of van der Waals forces.[5][6] Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of intermolecular hydrogen bonding between ether molecules. However, their boiling points are often slightly higher than those of alkanes with a comparable molecular mass because of the polarity introduced by the C-O-C bond, which leads to dipole-dipole interactions.[7][8] For example, the estimated boiling point of 1,1-dimethoxyhexadecane is in the range of 321-332 °C,[4][9] while the boiling point of n-hexadecane is 287 °C.[3]

Enthalpy of Fusion

The enthalpy of fusion (ΔHfus), or the heat required to transition from a solid to a liquid, is directly related to the strength of the intermolecular forces in the crystalline state.[10] For long-chain dimethoxyalkanes, ΔHfus is expected to increase linearly with the length of the alkyl chain. This is because longer chains result in a more ordered crystalline structure with stronger intermolecular interactions that require more energy to overcome during melting. While specific data for long-chain dimethoxyalkanes is scarce, studies on other long-chain molecules like wax esters show a clear linear correlation between the enthalpy of fusion and the chain length.[11]

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by a specific amount.[12] For long-chain dimethoxyalkanes, the heat capacity is expected to increase with chain length, as larger molecules have more vibrational modes and thus more ways to store thermal energy. In the liquid state, the heat capacities of organic molecules often show a near-linear increase with temperature.[13] The specific heat capacity of paraffin, a mixture of long-chain alkanes, is approximately 2.5 J/g·K at room temperature.[14] It is anticipated that long-chain dimethoxyalkanes will have similar specific heat capacities, with minor contributions from the ether functional groups.

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat. In long-chain organic molecules, thermal transport is primarily due to the propagation of vibrational energy (phonons) along the molecular chains. Generally, for long-chain alkanes, thermal conductivity tends to increase with chain length in the solid state, as the longer chains provide more efficient pathways for phonon transport.[15] The functionalization of alkane chains can also influence interfacial thermal conductance.

Experimental Characterization of Thermal Properties

The precise determination of the thermal properties of long-chain dimethoxyalkanes requires a suite of analytical techniques. The following section outlines the key experimental protocols.

Synthesis of Long-Chain Dimethoxyalkanes

The synthesis of α,ω-dimethoxyalkanes can be achieved through various established methods in organic chemistry. A common approach is the Williamson ether synthesis, where a long-chain α,ω-dihaloalkane is reacted with sodium methoxide. Another route involves the acid-catalyzed reaction of a long-chain α,ω-diol with methanol. The purification of the final product is crucial for obtaining accurate thermal data and is typically achieved through recrystallization or column chromatography.

Diagram of a General Synthetic Pathway

Caption: A typical workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of the long-chain dimethoxyalkanes.

Experimental Protocol for TGA:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Boiling Point Determination

For volatile long-chain dimethoxyalkanes, the boiling point can be determined using standard laboratory methods such as distillation under atmospheric or reduced pressure. For less volatile compounds, techniques like differential scanning calorimetry under high pressure or specialized boiling point apparatus may be required.

Data Summary and Structure-Property Relationships

While a comprehensive dataset is still under development by the scientific community, the following table summarizes the expected trends and provides some data points from analogous compounds.

| Thermal Property | Expected Trend with Increasing Chain Length (n) | Analogous Compound Data |

| Melting Point (°C) | Increase (with potential odd-even alternation) | n-Hexadecane: 18 °C [3] |

| Boiling Point (°C) | Increase | 1,1-Dimethoxyhexadecane (est.): 321-332 °C [4][9] |

| Enthalpy of Fusion (kJ/mol) | Increase | Linear increase observed for long-chain esters [11] |

| Heat Capacity (J/g·K) | Increase | Paraffin wax: ~2.5 J/g·K [14] |

| Thermal Conductivity | Increase in the solid state | General trend for long-chain alkanes [15] |

Conclusion and Future Directions

The thermal properties of long-chain dimethoxyalkanes are governed by the interplay of their long alkyl chains and terminal methoxy groups. While predictive models based on analogous compounds provide a strong foundation, further experimental investigation is crucial for building a comprehensive understanding. The detailed protocols provided in this guide offer a clear roadmap for researchers to characterize these promising materials. Future work should focus on the systematic synthesis and thermal analysis of a homologous series of α,ω-dimethoxyalkanes to establish precise structure-property relationships. Such data will be invaluable for the rational design of these molecules for a wide range of applications in materials science and drug development.

References

-

Fiveable. (2025, August 15). Dialkyl Ethers Definition. Retrieved from [Link]

-

RSC Publishing. (2019, February 6). Enhanced thermal conductance at the graphene–water interface based on functionalized alkane chains. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.2.2: Names and Properties of Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.1 Names and Properties of Ethers - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexadecanal dimethyl acetal, 2791-29-9. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal Functionalization of Alkanes with Carbon Electrophiles. Retrieved from [Link]

-

StackExchange. (2015, June 2). Why do cyclic ethers have higher boiling points than their acyclic isomers? Retrieved from [Link]

-

ACS Publications. (2024, September 22). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. Retrieved from [Link]

-

Polymer Source. (n.d.). DSC thermogram for the polymer. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Enthalpies of fusion, vaporisation and sublimation of crown ethers determined by thermogravimetry and differential scanning calorimetry. Retrieved from [Link]

-

ACS Publications. (2025, July 30). Prediction of Melting Point Temperatures and Enthalpies of Fusion for Pure Wax Esters Using a Group Contribution Model. Retrieved from [Link]

-

Scent.vn. (n.d.). Hexadecane, 1,1-dimethoxy- CAS# 2791-29-9: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Enthalpy of fusion. Retrieved from [Link]

-

AZoNano. (2023, January 20). Investigating the Formation of Ultra-Long Alkanes. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

NIST. (2009, October 15). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Retrieved from [Link]

-

University of Waterloo. (n.d.). Heat Capacities for Some Select Substances. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecane, 1,1-dimethoxy-. Retrieved from [Link]

-

PubMed. (2006, June 29). Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecane. Retrieved from [Link]

-

Wikipedia. (n.d.). Table of specific heat capacities. Retrieved from [Link]

-

Khan Academy. (n.d.). Heat capacity. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of cooling-heating of (a-c) n-decane (curves 1 and 2),.... Retrieved from [Link]

-

ResearchGate. (2021, March 25). Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol's and its Radicals: CH3−xCH2FxOH, CH3CH2. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms obtained with a heating rate of 10 °C min-1 on PET.... Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermogram of PPD solutions in dodecane. Thermograms are shifted on the y-axis for better overview.. Retrieved from [Link]

-

Amanote Research. (2011, January 1). New General Synthesis of Α-Alkoxyketones via - Amanote Research. Retrieved from [Link]

-

RSC Publishing. (n.d.). New general synthesis of α-alkoxyketones via α′-alkylation, α-alkylation and α,α′-dialkylation of α-alkoxyketimines. Retrieved from [Link]

-

ResearchGate. (n.d.). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). New general synthesis of α-alkoxyketones via α¢-alkylation, α-alkylation and α,α¢-dialkylation of α-alkoxyketimines†. Retrieved from [Link]

Sources

- 1. azonano.com [azonano.com]

- 2. Hexadecane | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 544-76-3 CAS MSDS (N-Hexadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. hexadecanal dimethyl acetal, 2791-29-9 [thegoodscentscompany.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.1 Names and Properties of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. scent.vn [scent.vn]

- 10. Enthalpy of fusion - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Khan Academy [khanacademy.org]

- 13. ch301.cm.utexas.edu [ch301.cm.utexas.edu]

- 14. Table of specific heat capacities - Wikipedia [en.wikipedia.org]

- 15. Enhanced thermal conductance at the graphene–water interface based on functionalized alkane chains - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09879D [pubs.rsc.org]

Octadecane, 1,18-dimethoxy- material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet for Octadecane, 1,18-dimethoxy-

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structural Properties

Octadecane, 1,18-dimethoxy- is classified as a long-chain diether. Its structure is characterized by an eighteen-carbon backbone with methoxy groups (-OCH₃) at both the first and eighteenth positions. This symmetrical arrangement results in a molecule with a significant nonpolar hydrocarbon core and polar ether functionalities at its extremities, suggesting potential utility as an amphiphilic substance in various formulations.

-

IUPAC Name: 1,18-dimethoxyoctadecane

-

CAS Number: A specific CAS number for the 1,18-isomer is not readily found. For comparative purposes, the CAS number for the 1,1-isomer is 14620-55-4.[1]

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for Octadecane, 1,18-dimethoxy- is not established, a potential hazard profile can be inferred from the known hazards of similar long-chain alkanes and ethers. Researchers should handle this compound with the assumption that it may present the following hazards until specific toxicological data is available.

Table 1: Inferred GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3][4] |

| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[4][5] |

Potential Health Effects:

-

Inhalation: Inhalation of vapors or mists may lead to irritation of the respiratory tract.[6]

-

Skin Contact: Prolonged or repeated exposure may cause skin irritation.[3][7]

-

Eye Contact: Direct contact with the eyes is likely to cause serious irritation.[3][4]

-

Ingestion: If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[3][4]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken promptly:

-

Inhalation: Relocate the individual to an area with fresh air. If respiratory distress occurs, provide oxygen and seek immediate medical assistance.[7]

-

Skin Contact: Take off any contaminated apparel. Cleanse the affected skin area thoroughly with soap and water for a minimum of 15 minutes. If irritation persists, consult a medical professional.[3][7]

-

Eye Contact: Flush the eyes immediately with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids intermittently. If contact lenses are worn, remove them if it is safe to do so. Continue to rinse. If irritation does not subside, seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, have them rinse their mouth with water. Immediate medical intervention is critical.[4][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: For fires involving this substance, use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[7]

-

Specific Hazards: This compound is expected to be combustible when exposed to high temperatures.[6] Thermal decomposition can produce hazardous gases, including carbon monoxide and carbon dioxide.[3][8]

-

Protective Actions for Firefighters: Individuals fighting the fire should use a self-contained breathing apparatus (SCBA) and wear full protective clothing.[7]

Accidental Release Measures

-

Personal Precautions: Ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. Maintain adequate ventilation in the affected area.[7]

-

Environmental Precautions: Take steps to prevent the spilled material from entering drains and waterways.[7]

-

Containment and Cleanup: For minor spills, use an inert absorbent material such as sand or vermiculite to contain and collect the substance. Place the absorbed material into a suitable container for disposal. For larger spills, create a dike to prevent spreading and collect the material for proper disposal.[7]

Handling and Storage

-

Safe Handling: Avoid direct contact with skin and eyes and prevent the inhalation of any vapors or mists. Operations should be conducted in a well-ventilated environment. Always wash hands thoroughly after handling the substance.[4]

-

Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location. Store away from strong oxidizing agents.[4][7]

Exposure Controls and Personal Protection

-

Engineering Controls: A well-ventilated laboratory is essential. For procedures that may generate significant vapors, the use of a fume hood is strongly recommended.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory.

-

Skin Protection: Nitrile rubber gloves or other chemically resistant gloves and a laboratory coat should be worn.

-

Respiratory Protection: In situations where ventilation is insufficient, a NIOSH-approved respirator equipped with an organic vapor cartridge should be utilized.

-

Physical and Chemical Properties

Specific data for Octadecane, 1,18-dimethoxy- is limited. The following table provides the properties of the parent compound, n-octadecane, as a reference point. The terminal ether groups on the 1,18-isomer are expected to increase its polarity, which may alter its melting and boiling points relative to the parent alkane.

Table 2: Physical and Chemical Properties of n-Octadecane

| Property | Value |

|---|---|

| Appearance | White, waxy crystalline solid |

| Odor | Odorless |

| Melting Point | 28-30 °C[9] |

| Boiling Point | 317 °C[9] |

| Density | 0.777 g/cm³[3][9] |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in non-polar solvents such as hexane and benzene |

| Flash Point | 165 °C[9] |

| Autoignition Temperature | 235 °C[9] |

Stability and Reactivity

-

Chemical Stability: The compound is stable under standard laboratory conditions.[3]

-

Conditions to Avoid: Exposure to excess heat and potential ignition sources should be avoided.[3]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[3][7]

-

Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[3][8]

Toxicological Information

There is no specific toxicological information available for Octadecane, 1,18-dimethoxy-. The data presented below pertains to n-octadecane.

-

Acute Toxicity:

-

Carcinogenicity: This substance has not been identified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

-

Mutagenicity and Reproductive Toxicity: No data is available for germ cell mutagenicity or reproductive toxicity.[3]

Ecological Information

-

Ecotoxicity: In high concentrations, it may be harmful to aquatic organisms.[7]

-

Persistence and Degradability: It is anticipated to be biodegradable.[7]

-

Bioaccumulation: There is a potential for this substance to bioaccumulate.[8]

Disposal Considerations

All waste material should be disposed of in accordance with applicable local, regional, and national environmental regulations. Avoid releasing the substance into the environment.[3][7]

Experimental Workflow: Chemical Spill Response

Caption: A logical workflow for responding to a chemical spill in a laboratory setting.

Applications in Research and Drug Development

Long-chain hydrocarbons and their functionalized derivatives are of significant interest in pharmaceutical sciences. For instance, n-octadecane is employed as a hydrophobic excipient in various drug formulations and in the development of controlled-release systems. The amphiphilic character of Octadecane, 1,18-dimethoxy- suggests its potential as a component in advanced drug delivery systems, such as in the formation of micelles or liposomes, which can improve the solubility and bioavailability of hydrophobic drug molecules.

Synthesis

The synthesis of Octadecane, 1,18-dimethoxy- can be approached through established organic chemistry methodologies. A plausible synthetic route is the Williamson ether synthesis, which would involve the reaction of 1,18-dihalo-octadecane (for example, 1,18-dibromooctadecane) with sodium methoxide. Alternatively, the reduction of a corresponding dicarboxylic acid ester could also yield the desired diether.

References

- Octadecane, 1,1-dimethoxy- - 14620-55-4 - Vulcanchem. (URL Not Available)

- OCTADECANE -

- SAFETY DATA SHEET - Fisher Scientific. (URL Not Available)

- SAFETY D

-

Octadecane, 1,1-dimethoxy- | C20H42O2 | CID 551446 - PubChem. [Link]

- Octadecane - Material Safety D

- Octadecane MSDS - Cosmo Bio USA. (URL Not Available)

-

Chemical Properties of Octadecane (CAS 593-45-3) - Cheméo. [Link]

-

Octadecane | C18H38 | CID 11635 - PubChem - NIH. [Link]

- Material Safety Data Sheet - West Liberty University. (URL Not Available)

-

Octadecane - Wikipedia. [Link]

- Diethyl ether - Safety D

-

Octadecane - Registration Dossier - ECHA. [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (URL Not Available)

Sources

- 1. Octadecane, 1,1-dimethoxy- (14620-55-4) for sale [vulcanchem.com]

- 2. Octadecane, 1,1-dimethoxy- | C20H42O2 | CID 551446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. westliberty.edu [westliberty.edu]

- 7. chemicalbull.com [chemicalbull.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. Octadecane - Wikipedia [en.wikipedia.org]

Strategic Synthesis of α,ω-Difunctionalized Alkanes: A Comprehensive Technical Guide

Introduction & Strategic Importance

α,ω-Difunctionalized alkanes—aliphatic carbon chains bearing reactive moieties (e.g., –OH, –COOH, –NH₂, –COOR) at both terminal ends—are indispensable building blocks in modern chemical synthesis. They serve as the foundational monomers for high-performance engineering polymers (polyamides, polyesters, and polyurethanes) and act as critical precursors for macrocyclic Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing thermodynamic driving forces, catalyst longevity, and safety at scale. This guide dissects four field-proven methodologies for synthesizing α,ω-difunctionalized alkanes, emphasizing the mechanistic causality behind each experimental design choice.

Core Synthetic Methodologies

Catalytic Ozonolysis and Oxidative Cleavage

The most scalable route to α,ω-dicarboxylic acids (e.g., azelaic acid) leverages the oxidative cleavage of naturally occurring unsaturated fatty acids. Historically, ozonolysis was bottlenecked by the accumulation of highly explosive secondary ozonides (1,2,4,5-tetraoxolanes). Modern protocols resolve this by introducing a strong acid catalyst (

Fig 1. Catalytic ozonolysis and oxidative cleavage mechanism of unsaturated fatty acids.

Olefin Cross-Metathesis (CM)

For precise carbon-chain lengths not accessible via natural feedstocks, olefin cross-metathesis of terminal alkenes provides a modular approach. Using ruthenium-alkylidene catalysts, terminal alkenes undergo homodimerization to yield α,ω-difunctionalized internal olefins. The thermodynamic driving force is the irreversible expulsion of volatile ethylene gas. Subsequent palladium-catalyzed hydrogenation yields the saturated α,ω-difunctionalized alkane ().

Fig 2. Olefin cross-metathesis and hydrogenation route to α,ω-difunctionalized esters.

Remote Difunctionalization via Chain-Walking

A cutting-edge approach in late-stage functionalization is "chain-walking" catalysis. Transition metal catalysts (Pd, Ni) insert into unactivated internal alkenes and undergo iterative β-hydride eliminations and re-insertions. This migrates the metal center along the alkyl backbone until it reaches the thermodynamically favored terminal position. Trapping this intermediate with an electrophile yields 1,n-difunctionalized alkanes from complex isomeric mixtures.

Fig 3. Remote difunctionalization via transition-metal chain-walking catalysis.

Zwitterionic Ring-Opening Polymerization (ZROP)

For polymeric α,ω-difunctionalized alkanes (e.g., PEG derivatives), N-heterocyclic carbenes (NHCs) induce metal-free ZROP of epoxides. The carbene acts as a nucleophile, creating a zwitterionic propagating species that can be precisely terminated to yield heterotelechelic polymers (e.g., α-benzyl, ω-hydroxy PEO) (). Alternatively, direct lactone synthesis of α,ω-diols can be achieved using hydrogen peroxide catalyzed by heteropoly acids ().

Quantitative Data Presentation

The following table summarizes the operational parameters for selecting the appropriate synthetic strategy based on scale and target architecture:

| Synthesis Strategy | Primary Precursor | Catalyst System | Target Product | E-Factor / Greenness | Scalability |

| Catalytic Ozonolysis | Unsaturated Fatty Acids | α,ω-Dicarboxylic Acids | Low (Water byproduct) | Industrial (Kiloton) | |

| Olefin Cross-Metathesis | Terminal Alkenes | Ru-Alkylidene (Grubbs II) | α,ω-Diesters / Diols | Medium (Solvent dependent) | Pilot to Industrial |

| Chain-Walking Catalysis | Internal Alkenes | Pd/Ni + Ligands | 1,n-Difunctionalized Alkanes | High (Complex ligands) | Bench / Discovery |

| Zwitterionic ROP | Epoxides / Cyclic Ethers | N-Heterocyclic Carbenes | α,ω-Difunctionalized PEGs | Low (Solvent-free possible) | Bench to Pilot |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal chemical checkpoints to verify reaction progression.

Protocol 1: Synthesis of Azelaic Acid via Catalytic Ozonolysis

Rationale: Traditional ozonolysis requires extreme cooling to avoid explosive accumulation of secondary ozonides. By introducing

-

Reaction Setup: Dissolve methyl oleate (95% purity) in a solvent mixture of propionic acid and water (15 equivalents of water based on double bonds).

-

Causality: Propionic acid acts as a miscible co-solvent that stabilizes the Criegee intermediate without participating in side reactions.

-

-

Ozonolysis: Pass a feed gas of 5%

in -

Catalytic Oxidation: To the resulting mixture (now containing 9-oxononanoate and nonanal), add 30% aqueous

(oxidant) and a catalytic amount of 95% -

Thermal Cleavage: Heat the mixture to 100 °C in an oil bath for 75 minutes.

-

Causality: The strong acid accelerates the oxidation of the aldehyde intermediates to carboxylic acids, completing the conversion in under 2 hours compared to >12 hours uncatalyzed.

-

-

Isolation: Cool to room temperature and isolate azelaic acid via crystallization.

Protocol 2: Synthesis of Dimethyl Octadecanedioate via Cross-Metathesis

Rationale: Dimerization of terminal alkenes is entropically driven by the loss of ethylene gas. Grubbs 2nd Generation catalyst is selected over the 1st Generation due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and functional group tolerance toward the ester moieties.

-

Catalyst Loading: In a nitrogen-filled glovebox, charge a Schlenk flask with methyl 9-decenoate and 0.1 mol% Grubbs 2nd Generation catalyst in anhydrous dichloromethane (DCM).

-

Metathesis: Seal the flask, remove from the glovebox, and attach to a Schlenk line. Stir the reaction at 40 °C (reflux) under a dynamic sweep of argon.

-

Causality: The argon sweep continuously removes evolved ethylene gas, driving the equilibrium toward the dimerized product via Le Chatelier's Principle.

-

-

Chemical Quench: After 4 hours, quench the reaction by adding an excess of ethyl vinyl ether.

-

Causality (Internal Checkpoint 2): Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a stable, inactive Fischer carbene, preventing unwanted double-bond migration (isomerization) during workup.

-

-

Purification: Concentrate the mixture and purify the intermediate dimethyl 9-octadecen-1,18-dioate via short-path distillation.

-

Hydrogenation: Transfer the unsaturated dimer to a high-pressure Parr reactor. Add 5 wt% Pd/C and methanol as solvent. Pressurize with

gas to 50 psi and stir at 25 °C for 12 hours. Filter through Celite to yield the saturated α,ω-difunctionalized alkane.

References

- Synthesis of alpha,omega-dicarboxylic acids and esters thereof from unsaturated fatty acid derivatives. US Patent 8,703,993.

- Metathesis process for preparing an alpha, omega-functionalized olefin. US Patent 7,812,185.

-

N-Heterocyclic Carbene-Induced Zwitterionic Ring-Opening Polymerization of Ethylene Oxide and Direct Synthesis of α,ω-Difunctionalized Poly(ethylene oxide)s and Poly(ethylene oxide)-b-poly(ε-caprolactone) Block Copolymers. Journal of the American Chemical Society (2009).[Link]

-

Lactone synthesis of .alpha.,.omega.-diols with hydrogen peroxide catalyzed by heteropoly acids combined with cetylpyridinium chloride. The Journal of Organic Chemistry (1988).[Link]

Methodological & Application

Application Note: 1,18-Dimethoxyoctadecane as a Tunable Phase Change Material